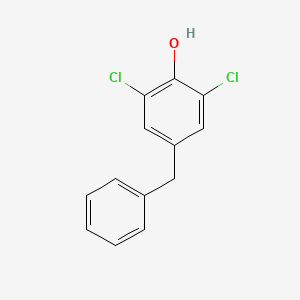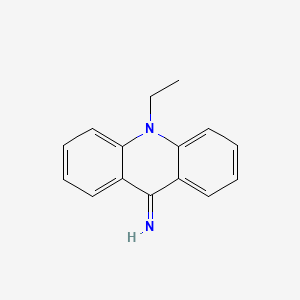
9(10H)-Acridinimine, 10-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinimine, 10-ethyl- is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds containing a nitrogen atom within a three-ring structure. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the 10th position. Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 10-ethyl- typically involves the reaction of acridine with ethylamine under specific conditions. One common method includes heating acridine with ethylamine in the presence of a catalyst, such as palladium on carbon, under a hydrogen atmosphere. This process facilitates the substitution of the hydrogen atom at the 10th position with an ethyl group, resulting in the formation of 9(10H)-Acridinimine, 10-ethyl-.
Industrial Production Methods
Industrial production of 9(10H)-Acridinimine, 10-ethyl- often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors where acridine and ethylamine are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Acridinimine, 10-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridinone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Acridinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
9(10H)-Acridinimine, 10-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinimine, 10-ethyl- primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the inhibition of enzyme activities involved in DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound without the ethyl group.
Acridinone: An oxidized form of acridine.
Dihydroacridine: A reduced form of acridine.
Uniqueness
9(10H)-Acridinimine, 10-ethyl- is unique due to the presence of the ethyl group at the 10th position, which can influence its chemical reactivity and biological activity. This modification can enhance its ability to intercalate into DNA and may improve its efficacy as an anticancer agent compared to its parent compound, acridine.
Properties
CAS No. |
111782-81-1 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
10-ethylacridin-9-imine |
InChI |
InChI=1S/C15H14N2/c1-2-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)17/h3-10,16H,2H2,1H3 |
InChI Key |
PMZMGDKMNUIAQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


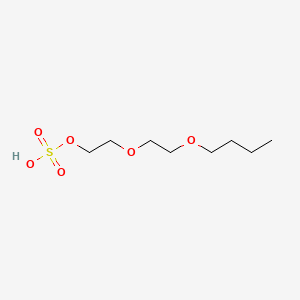
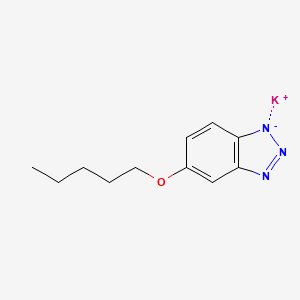

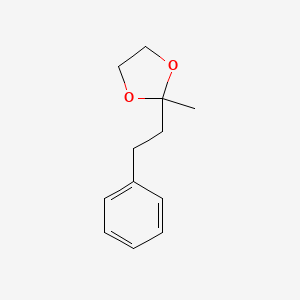
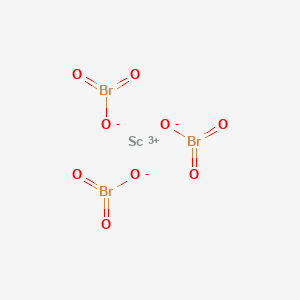
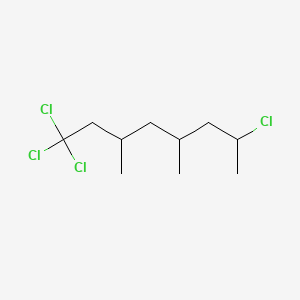
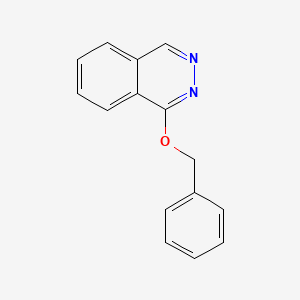
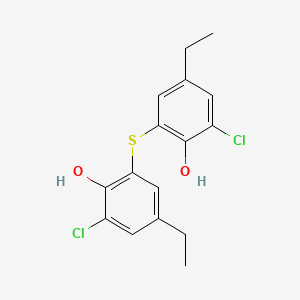
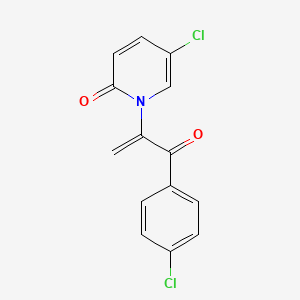

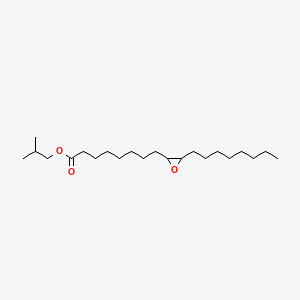

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
